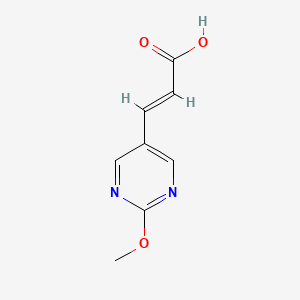

3-(2-Methoxypyrimidin-5-yl)prop-2-enoic acid

Description

3-(2-Methoxypyrimidin-5-yl)prop-2-enoic acid (CAS: 1198101-56-2) is a heterocyclic α,β-unsaturated carboxylic acid featuring a pyrimidine ring substituted with a methoxy group at the 2-position. This compound is of interest in medicinal chemistry due to pyrimidine's prevalence in bioactive molecules, such as kinase inhibitors and antiviral agents .

Properties

IUPAC Name |

(E)-3-(2-methoxypyrimidin-5-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c1-13-8-9-4-6(5-10-8)2-3-7(11)12/h2-5H,1H3,(H,11,12)/b3-2+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCYFMZHVHYJSTO-NSCUHMNNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=NC=C(C=N1)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methoxypyrimidin-5-yl)prop-2-enoic acid typically involves the following steps:

Starting Materials: The synthesis begins with 2-methoxypyrimidine-5-carbaldehyde as the starting material.

Condensation Reaction: The aldehyde group is then subjected to a condensation reaction with malonic acid or its derivatives under acidic conditions to form the corresponding ester.

Hydrolysis: The ester is hydrolyzed under basic conditions to yield the final product, 3-(2-Methoxypyrimidin-5-yl)prop-2-enoic acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Methoxypyrimidin-5-yl)prop-2-enoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or their derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Substitution reactions can replace one or more atoms or groups in the compound with different atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation: Carboxylic acids, esters, and amides.

Reduction: Alcohols, amines, and other reduced derivatives.

Substitution: Substituted pyrimidines and related compounds.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Research indicates that derivatives of pyrimidine compounds, including 3-(2-methoxypyrimidin-5-yl)prop-2-enoic acid, exhibit significant anticancer activity. Pyrimidines are known to interfere with nucleic acid synthesis, which is crucial for cancer cell proliferation. A study demonstrated that compounds with similar structures inhibited the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .

1.2 JAK Inhibition

The compound has been identified as a potential Janus Kinase (JAK) inhibitor. JAKs play a pivotal role in cytokine signaling pathways, which are implicated in several inflammatory and autoimmune diseases. The inhibition of JAK pathways can lead to therapeutic effects in conditions such as rheumatoid arthritis and certain cancers .

Pharmacological Applications

2.1 Anti-inflammatory Effects

3-(2-Methoxypyrimidin-5-yl)prop-2-enoic acid has shown promise in reducing inflammation. Its mechanism involves the modulation of inflammatory cytokines, making it a candidate for treating chronic inflammatory diseases such as asthma and inflammatory bowel disease .

2.2 Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties, particularly against Gram-positive bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis, akin to other pyrimidine derivatives .

Table 1: Summary of Research Findings on 3-(2-Methoxypyrimidin-5-yl)prop-2-enoic Acid

Mechanism of Action

3-(2-Methoxypyrimidin-5-yl)prop-2-enoic acid is similar to other pyrimidine derivatives, such as 2-methoxypyrimidine-5-boronic acid and aminopyrimidine. it has unique structural features and properties that distinguish it from these compounds. For example, the presence of the prop-2-enoic acid group provides additional reactivity and functionality compared to other pyrimidine derivatives.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural features and physicochemical properties of 3-(2-Methoxypyrimidin-5-yl)prop-2-enoic acid and its analogs:

| Compound Name | Heterocyclic Substituent | Acid Type | Molecular Weight (g/mol) | CAS Number | Key Features |

|---|---|---|---|---|---|

| 3-(2-Methoxypyrimidin-5-yl)prop-2-enoic acid | 2-Methoxypyrimidin-5-yl | Propenoic acid | 208.19 (calculated) | 1198101-56-2 | Methoxy group enhances lipophilicity; conjugated double bond |

| 3-(6-Amino-5-methylpyridin-3-yl)prop-2-enoic acid | 6-Amino-5-methylpyridin-3-yl | Propenoic acid | 194.18 (calculated) | 1807938-60-8 | Amino group increases solubility; potential hydrogen bonding |

| (2Z)-3-(1H-Imidazol-5-yl)prop-2-enoic acid | 1H-Imidazol-5-yl | Propenoic acid | 138.12 (calculated) | 104-98-3 | UV-B absorption; planar structure for π-π stacking |

| 3-Amino-3-[2-(2-methylphenyl)pyrimidin-5-yl]propanoic acid | 2-(2-Methylphenyl)pyrimidin-5-yl | Propanoic acid | 271.29 (calculated) | 138555-54-1 | Branched chain reduces conjugation; steric hindrance |

Key Observations:

- Lipophilicity: The methoxy group in the target compound increases logP compared to amino-substituted analogs (e.g., 3-(6-amino-5-methylpyridin-3-yl)prop-2-enoic acid), which are more polar due to the NH₂ group .

- Acidity: The α,β-unsaturated propenoic acid derivatives (pKa ~3–4) are more acidic than saturated propanoic acid analogs (pKa ~4.8–5.2) due to resonance stabilization of the conjugate base .

- Reactivity: The conjugated double bond in propenoic acids facilitates electrophilic additions, whereas propanoic acid derivatives (e.g., 3-Amino-3-[2-(2-methylphenyl)pyrimidin-5-yl]propanoic acid) lack this reactivity .

Physicochemical and Pharmacokinetic Properties

| Property | 3-(2-Methoxypyrimidin-5-yl)prop-2-enoic acid | 3-(6-Amino-5-methylpyridin-3-yl)prop-2-enoic acid | (2Z)-3-(1H-Imidazol-5-yl)prop-2-enoic acid |

|---|---|---|---|

| logP (Predicted) | 1.2–1.5 | -0.3–0.2 | -0.8–0.0 |

| Solubility (Water) | Moderate (0.1–1 mg/mL) | High (>10 mg/mL) | Moderate (1–5 mg/mL) |

| Melting Point | ~180–190°C (estimated) | ~160–170°C | ~210–220°C |

| Bioavailability | Moderate (due to lipophilicity) | High (polar groups enhance absorption) | Low (rapid metabolism) |

Notes:

Biological Activity

3-(2-Methoxypyrimidin-5-yl)prop-2-enoic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

The molecular formula of 3-(2-Methoxypyrimidin-5-yl)prop-2-enoic acid is , with a molecular weight of approximately 168.16 g/mol. Its structure features a pyrimidine ring substituted with a methoxy group and an enolic acid moiety, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds similar to 3-(2-Methoxypyrimidin-5-yl)prop-2-enoic acid exhibit various biological activities, including:

- Anticancer Activity : Several studies have shown that derivatives of pyrimidine compounds can exhibit significant anticancer properties. For instance, compounds with similar structures have been tested against various cancer cell lines, including A549 (lung adenocarcinoma) and others, demonstrating cytotoxic effects that vary based on structural modifications .

- Antimicrobial Properties : The antimicrobial activity of related pyrimidine derivatives has been explored against multidrug-resistant pathogens. These compounds have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, which are significant in clinical settings .

Anticancer Activity

A study evaluated the anticancer effects of several pyrimidine derivatives, including those structurally related to 3-(2-Methoxypyrimidin-5-yl)prop-2-enoic acid. The results indicated:

- Cytotoxicity : At a concentration of 100 µM, certain derivatives reduced the viability of A549 cells significantly, with some exhibiting lower toxicity towards non-cancerous cells .

| Compound | A549 Cell Viability (%) | Non-Cancerous Cell Viability (%) |

|---|---|---|

| Compound A | 66% | 85% |

| Compound B | 70% | 90% |

| 3-(2-Methoxypyrimidin-5-yl)prop-2-enoic acid | TBD | TBD |

Antimicrobial Activity

In antimicrobial assays, derivatives similar to 3-(2-Methoxypyrimidin-5-yl)prop-2-enoic acid were tested against various resistant strains:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Klebsiella pneumoniae | TBD |

| Pseudomonas aeruginosa | TBD |

| Staphylococcus aureus | TBD |

These findings suggest that the compound may possess significant antimicrobial properties, although specific MIC values for 3-(2-Methoxypyrimidin-5-yl)prop-2-enoic acid need further investigation.

Case Studies

- Case Study on Anticancer Efficacy : A compound structurally related to 3-(2-Methoxypyrimidin-5-yl)prop-2-enoic acid was evaluated in a preclinical model where it demonstrated a reduction in tumor size and improved survival rates in treated groups compared to controls .

- Case Study on Antimicrobial Resistance : In another study, derivatives were tested for their ability to combat antibiotic-resistant strains, revealing promising results that could lead to new treatments for infections caused by resistant bacteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.